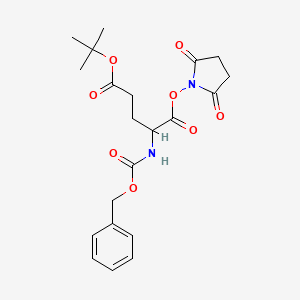

Z-GluOtBu-OSu

Description

Contextual Role of Z-GluOtBu-OSu in Amino Acid Protection and Activation Strategies

In peptide synthesis, the reactive groups of an amino acid—the amino group and the carboxyl group—must be temporarily blocked or "protected" to prevent unwanted side reactions. bachem.com this compound is an example of a protected amino acid derivative. bachem.com The 'Z' group (benzyloxycarbonyl or Cbz) protects the α-amino group, while the 'OtBu' group (tert-butyl ester) protects the side-chain carboxyl group of the glutamic acid residue. innospk.com

Crucially, the 'OSu' (N-hydroxysuccinimide ester) component of the molecule serves as an "activating" group for the α-carboxyl group. nextpeptide.com This activation makes the carboxyl group highly reactive towards the free amino group of another amino acid, facilitating the formation of a peptide bond. researchgate.net Therefore, this compound is a bifunctional reagent, simultaneously carrying the protected amino acid and the means for its efficient coupling.

Historical Development of Activated Esters in Amide Bond Formation

The formation of an amide bond, the cornerstone of a peptide, requires the activation of a carboxylic acid. researchgate.net Historically, a variety of methods have been developed to achieve this. Early methods in peptide synthesis relied on techniques that sometimes led to undesirable side reactions and racemization (loss of stereochemical purity). rsc.org

The introduction of "activated esters" was a significant advancement. These are esters that are more reactive than simple alkyl esters and can readily react with amines to form amides. The azide (B81097) method is one of the oldest techniques used for peptide bond formation. umich.edu Over time, other activating agents like carbodiimides (e.g., DCC and EDC) became common. rsc.org

N-hydroxysuccinimide (NHS) esters, such as the one found in this compound, emerged as particularly effective activated esters. They are generally stable enough to be isolated and purified, yet reactive enough for efficient coupling. umich.edu The use of these esters minimizes side reactions and helps to preserve the optical integrity of the amino acids during synthesis. umich.edu

Significance of L-Glutamic Acid Derivatives in Complex Peptide and Peptidomimetic Synthesis

L-Glutamic acid is a non-essential amino acid that plays a vital role in numerous biological processes. ontosight.ai Consequently, peptides and peptidomimetics containing glutamic acid are of great interest in medicinal chemistry and drug discovery. ontosight.ai Derivatives of L-glutamic acid have been instrumental in the development of new therapeutic agents, including those targeting glutamate (B1630785) receptors, which are implicated in neurodegenerative diseases. ontosight.aibeilstein-journals.org

The ability to incorporate glutamic acid and its analogs into peptide chains with high precision is crucial for studying structure-activity relationships and designing novel bioactive molecules. bachem.comrsc.org Hydroxylated derivatives of glutamic acid, for instance, are valuable for creating modified peptides and proteins. rsc.org The use of protected and activated derivatives like this compound provides chemists with the necessary tools to construct these complex molecules. myskinrecipes.com

Orthogonality and Compatibility of Protecting Groups in this compound Derivatives

A key concept in complex chemical synthesis is "orthogonality." In the context of protecting groups, orthogonality means that different protecting groups on a molecule can be removed selectively in the presence of others by using specific, non-interfering chemical conditions. researchgate.net This allows for a highly controlled and stepwise manipulation of the molecule.

This compound is a prime example of a reagent designed with orthogonal protection in mind. The three key functional groups are masked by protecting groups that can be removed under different conditions:

Z (benzyloxycarbonyl) group: This N-terminal protecting group is typically removed by catalytic hydrogenation. It is stable to the mild acidic conditions used to remove the OtBu group. wiley-vch.de

OtBu (tert-butyl ester) group: This side-chain protecting group is labile to mild acids, such as trifluoroacetic acid (TFA). It is stable during the catalytic hydrogenation used to cleave the Z group. innospk.comwiley-vch.de

OSu (N-hydroxysuccinimide ester): This is not a protecting group but an activating group. It is consumed during the coupling reaction when the amide bond is formed.

This orthogonality ensures that the N-terminal Z group can be removed to allow for further chain elongation, while the side-chain OtBu group remains intact to prevent unwanted reactions at the glutamic acid side chain. researchgate.net The OtBu group can then be removed at a later stage of the synthesis. This compatibility is essential for the successful synthesis of complex peptides. iris-biotech.de

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRRURPRGINXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Gluotbu Osu and Analogous Activated Amino Acid Derivatives

Strategic Approaches to the Preparation of N-Protected Amino Acid Activated Esters

The preparation of N-protected amino acid activated esters, particularly N-hydroxysuccinimide (NHS) esters, is a widely employed strategy in peptide synthesis due to the high reactivity and crystallinity of the resulting compounds. chemicalbook.com The most common and foundational approach involves a dehydration condensation reaction between an N-protected amino acid and N-hydroxysuccinimide. mdpi.com

This transformation is typically mediated by a coupling agent, with N,N'-dicyclohexylcarbodiimide (DCC) being a classic and frequently used reagent. chemicalbook.comgoogle.com In this method, DCC activates the carboxyl group of the N-protected amino acid, which is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. rsc.orgrsc.org The reaction proceeds to form the desired activated ester along with an insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. chemicalbook.com

While the DCC/NHS method is robust, alternative strategies have been developed to address specific synthetic challenges. These include the use of other activating agents such as:

Water-soluble carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to simplify workup, as the corresponding urea (B33335) byproduct is water-soluble and can be removed by aqueous extraction. analis.com.my

Triphosgene: This reagent can be used as an acid activator for a convenient, rapid, and high-yielding synthesis of NHS esters at room temperature. researchgate.net

Halophosphoric acid esters: In the presence of a base, these compounds can facilitate the one-pot reaction between a carboxylic acid and NHS at temperatures up to 100° C. google.com

Iodine/Triphenylphosphine (B44618): A combination of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (B128534) (Et₃N) provides a metal-free, room-temperature method for synthesizing various active esters, including NHS esters, from carboxylic acids. organic-chemistry.org

Optimization of Reaction Conditions for Z-GluOtBu-OSu Formation from Precursors

The specific synthesis of this compound from its precursor, N-α-Benzyloxycarbonyl-L-glutamic acid γ-t-butyl ester (Z-Glu(OtBu)-OH), involves the activation of the α-carboxyl group. peptide.com The reaction is typically achieved by coupling Z-Glu(OtBu)-OH with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) like DCC. chemicalbook.com Optimization of the reaction conditions is critical to maximize yield and purity while minimizing side reactions, such as the hydrolysis of the activated ester. nih.gov Key parameters for optimization are summarized in the table below.

| Parameter | Optimized Condition | Rationale |

| Precursors | Z-Glu(OtBu)-OH and N-hydroxysuccinimide (NHS) | These are the direct reactants for forming the target activated ester. chemicalbook.comchemicalbook.com |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Efficiently activates the carboxylic acid and forms an easily removable urea byproduct. chemicalbook.com |

| Stoichiometry | Near equimolar ratios (1:1:1) of Z-Glu(OtBu)-OH, NHS, and DCC | Ensures efficient conversion of the starting material without a large excess of any single reagent, which would complicate purification. chemicalbook.com |

| Solvent | Anhydrous aprotic solvents (e.g., dioxane, dimethoxyethane (DME), tetrahydrofuran (B95107) (THF)) | Prevents premature hydrolysis of the highly reactive activated ester and the carbodiimide coupling agent. chemicalbook.comanalis.com.my |

| Temperature | Initial cooling (e.g., 0°C) followed by reaction at 0°C or room temperature | Manages the initial exothermicity of the reaction and allows it to proceed to completion, often over several hours or overnight. chemicalbook.comgoogle.com |

| Reaction Time | Several hours to overnight | Allows the reaction to proceed to completion for maximal yield. chemicalbook.com |

The use of these optimized conditions ensures the efficient and high-yielding conversion of Z-Glu(OtBu)-OH to its highly reactive N-hydroxysuccinimide ester, this compound. chemicalbook.com

Purification and Isolation Methodologies for Activated Ester Intermediates in Solution and Solid Phase

The purification and isolation of activated esters like this compound are critical for ensuring the fidelity of subsequent coupling steps in peptide synthesis. Methodologies differ significantly between traditional solution-phase synthesis and solid-phase synthesis (SPPS).

In solution-phase synthesis , the purification protocol for this compound is multi-stepped. Following the reaction, the primary byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in common reaction solvents like dioxane and can be removed by simple filtration. chemicalbook.com The filtrate, containing the product, unreacted starting materials, and soluble byproducts, is then typically subjected to an aqueous workup. Washing the organic solution with water or a mild aqueous base can remove the water-soluble N-hydroxysuccinimide. google.comrsc.org The final step to obtain the analytically pure product is often recrystallization from a suitable solvent such as isopropanol, which yields the activated ester as a stable, crystalline solid. chemicalbook.comgoogle.com

In solid-phase peptide synthesis (SPPS) , the activated ester is typically prepared in solution ex situ and then added to the solid support (resin) on which the peptide chain is being assembled. uci.edu Purification of the resin-bound peptide after the coupling reaction involves rigorously washing the solid support. Excess activated ester, the soluble urea byproduct (e.g., DCU), and unreacted N-hydroxysuccinimide are washed away from the resin using a sequence of solvents, most commonly dimethylformamide (DMF). uci.edunih.gov This leaves the newly elongated, N-protected peptide attached to the solid support, ready for the next deprotection and coupling cycle. Solid-phase extraction (SPE) is another technique used for the cleanup of synthetic peptides after they have been cleaved from the resin, effectively removing residual contaminants based on their differential affinity for the sorbent material. nih.govbiotage.com

A comparison of the general purification workflows is presented below.

| Phase | Key Purification Steps | Byproducts Removed |

| Solution Phase | 1. Filtration2. Aqueous Extraction/Washing3. Recrystallization | 1. Insoluble N,N'-dicyclohexylurea (DCU)2. Excess N-hydroxysuccinimide (NHS)3. Other soluble impurities |

| Solid Phase | 1. Extensive washing of the resin with solvent (e.g., DMF) after coupling | 1. Excess activated ester2. Soluble urea byproduct3. Unreacted NHS |

Influence of Protecting Group Strategies on Activated Ester Synthesis Yields and Selectivity

The choice of protecting groups is fundamental to the success of peptide synthesis, directly impacting the yield and chemoselectivity of the activated ester formation. neliti.com In the case of this compound, two key protecting groups are employed: the benzyloxycarbonyl (Z) group for the α-amine and the tert-butyl (OtBu) ester for the γ-carboxyl group of the glutamic acid side chain.

Z (Benzyloxycarbonyl) Group: This urethane-type protecting group shields the α-amino group, preventing it from acting as a nucleophile and engaging in self-condensation during the activation of the carboxyl group. neliti.com The Z-group is stable under the neutral or mildly acidic conditions of the coupling reaction but can be readily removed by catalytic hydrogenolysis. This stability is crucial for ensuring that the activation occurs exclusively at the desired carboxyl terminus.

OtBu (tert-butyl) Group: The OtBu ester protects the side-chain γ-carboxyl group. This is essential to prevent its activation by the coupling reagent, which would otherwise lead to side-chain branching or polymerization. The OtBu group is highly stable to the conditions used for both activated ester formation and Z-group removal but is labile to strong acids like trifluoroacetic acid (TFA). google.com

This combination of protecting groups represents an orthogonal protection strategy , where each group can be removed under specific conditions without affecting the other. neliti.com This strategy ensures high chemoselectivity, directing the activation reaction solely to the α-carboxyl group. By preventing side reactions, the protecting groups are instrumental in achieving high yields of the desired activated ester, this compound. The steric hindrance of these groups is generally not significant enough to impede the activation of the α-carboxyl group.

Synthesis of Stereoisomeric and Isotopic Variants of this compound for Mechanistic Investigations

The synthesis of stereoisomeric and isotopically labeled analogs of this compound is invaluable for detailed mechanistic studies, stereochemical analysis of biological processes, and as internal standards for quantitative analysis.

Stereoisomeric Variants: The synthesis of the D-enantiomer, Z-D-Glu(OtBu)-OSu, is straightforward and follows the same synthetic pathway as the L-isomer, beginning with commercially available D-glutamic acid. For creating analogs with additional chiral centers or more complex stereochemistry, diastereoselective synthesis is often employed. These methods may involve the use of a chiral auxiliary, such as Ellman's sulfinamide, to direct the stereochemical outcome of a key bond-forming reaction. nih.gov The resulting mixture of diastereomers can then be separated using chromatographic techniques, such as flash silica (B1680970) gel chromatography, to isolate each pure stereoisomer before proceeding with the final activation step. nih.govbeilstein-journals.org

Isotopic Variants: Isotopically labeled versions of this compound are typically prepared by starting with a commercially available isotopically enriched glutamic acid precursor (e.g., L-glutamic acid-¹³C₅ or L-glutamic acid-¹⁵N). The standard, high-yielding synthetic procedures for N-protection with the Z-group, side-chain esterification with the OtBu group, and α-carboxyl activation with NHS/DCC are then applied to this labeled starting material. The chemical reactivity of the isotopically labeled molecule is identical to the unlabeled version, but its increased mass allows it to be distinguished and quantified by mass spectrometry, making it an excellent tool for tracing metabolic pathways or for use in quantitative proteomics.

Mechanistic Investigations of Amide Bond Formation Utilizing Z Gluotbu Osu

Kinetic Studies of Nucleophilic Acyl Substitution in Peptide Coupling Reactions

The central reaction in peptide synthesis is the nucleophilic acyl substitution, where the amino group of one amino acid attacks the activated carboxyl group of another. The use of activated esters like Z-GluOtBu-OSu is a well-established strategy to promote this reaction. bachem.com The N-hydroxysuccinimide ester (OSu) is a good leaving group, which facilitates the nucleophilic attack by the incoming amine.

Kinetic studies have shown that the aminolysis of active esters is a bimolecular reaction, meaning its rate depends on the concentration of both the activated ester and the amine. thieme-connect.de The reaction proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate. The breakdown of this intermediate is the rate-limiting step. thieme-connect.de The rate of this reaction can be influenced by several factors, including the steric hindrance of the reactants. For instance, the presence of a β-methyl substituent in the active ester can slow down the rate of aminolysis. thieme-connect.de

The table below presents hypothetical kinetic data for the reaction of this compound with a generic amino acid, illustrating the effect of reactant concentrations on the initial reaction rate.

| [this compound] (M) | [Amino Acid] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻³ |

| 0.2 | 0.1 | 2.0 x 10⁻³ |

| 0.1 | 0.2 | 2.0 x 10⁻³ |

Role of Solvent Effects on Reaction Rate and Efficiency in Activated Ester Couplings

The choice of solvent plays a critical role in the efficiency of peptide coupling reactions. The polarity of the solvent can significantly impact the reaction rate. For activated esters, particularly those derived from substituted phenols, the rate of aminolysis shows a pronounced dependence on solvent polarity. For example, the half-life of a 2,4,5-trichlorophenyl ester in the presence of benzylamine (B48309) is one hundred times shorter in the highly polar solvent dimethylformamide (DMF) compared to the nonpolar solvent benzene. thieme-connect.de Similarly, in solid-phase peptide synthesis (SPPS), the solvation of the growing peptide-resin is crucial for achieving high coupling yields. nih.gov Solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) are often preferred as they provide superior solvation of the peptide-resin, leading to significantly higher coupling yields compared to less polar solvents. nih.gov

The following table illustrates the influence of different solvents on the coupling yield in a model peptide synthesis.

| Solvent | Empirical Polarity (E_T(30)) | Average Coupling Yield (%) |

| Dichloromethane (DCM) | 40.7 | 78.1 |

| Tetrahydrofuran (B95107) (THF) | 37.4 | 88.9 |

| Acetonitrile (MeCN) | 45.6 | 91.8 |

| Dimethylacetamide (DMA) | 43.7 | 98.0 |

| Dimethylformamide (DMF) | 43.8 | 99.5 |

Data adapted from a study on CGRP(8-37) synthesis. nih.gov

Analysis of By-product Formation Pathways in this compound Mediated Couplings

While this compound is designed to facilitate clean peptide bond formation, side reactions can still occur, leading to the formation of by-products. One common side reaction in peptide synthesis is racemization, where the stereochemistry of the activated amino acid is inverted. slideshare.net Another potential by-product is the formation of N-acylurea when carbodiimides are used as coupling agents, though this is less of a concern with pre-formed active esters like this compound. bachem.com

A side reaction more specific to the use of N-hydroxysuccinimide esters is the potential for the formation of Fmoc-β-alanine if the starting materials for the synthesis of the Fmoc-amino acid are contaminated. chimia.ch This can lead to the incorporation of an incorrect amino acid into the peptide chain. chimia.ch Furthermore, in carbodiimide-mediated couplings, unprotected side chains of amino acids like asparagine and glutamine can undergo dehydration to form nitriles. bachem.com While this compound has a protected glutamic acid side chain, this highlights the importance of appropriate side-chain protection in peptide synthesis.

Stereochemical Fidelity and Racemization Prevention in Peptide Bond Formation with Glutamic Acid Derivatives

Maintaining the stereochemical integrity of the amino acids during peptide synthesis is paramount, as the biological activity of peptides is highly dependent on their three-dimensional structure. Racemization, the loss of chiral purity, is a significant risk during the activation and coupling steps. wiley-vch.debibliomed.org The use of N-hydroxysuccinimide esters, such as in this compound, is known to minimize racemization compared to more reactive activating agents. vulcanchem.com

The mechanism of racemization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. wiley-vch.dethieme-connect.de This is more likely to occur with acyl-protected amino acids and when strong bases are present. wiley-vch.dethieme-connect.de Urethane-based protecting groups like the Z-group in this compound are less prone to promoting oxazolone formation compared to acyl-type protecting groups, thus helping to preserve stereochemical fidelity. thieme-connect.de The choice of solvent and the presence of additives can also influence the degree of racemization. chimia.ch For instance, in some cases, less polar solvents have been shown to reduce racemization. chimia.ch

The table below shows the impact of different activating reagents on the extent of epimerization (a form of racemization) for a model peptide.

| Activating Reagent | Base/Additive | Epimer (%) |

| TBTU | DIEA | 2.6 |

| HBTU | DIEA | 3.1 |

| HATU | DIEA | 1.8 |

| PyBOP | DIEA | 2.2 |

Data adapted from a study on the racemization of Fmoc-Cys(PG)-OH. chimia.ch

Catalytic Enhancements and Their Mechanistic Implications in this compound Reactions

The rate and efficiency of peptide coupling reactions involving activated esters like this compound can be enhanced through the use of catalysts. Mild acids, such as acetic acid, have been shown to catalyze the aminolysis of active esters. thieme-connect.de In solid-phase peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are frequently used in conjunction with coupling reagents. nih.gov These additives can act as catalysts by forming more reactive intermediate esters or by suppressing side reactions.

For example, when carbodiimides are used, HOBt can react with the O-acylisourea intermediate to form a benzotriazolyl active ester, which is more reactive and less prone to racemization than the O-acylisourea itself. thieme-connect.de While this compound is a pre-formed active ester, the principles of catalysis can still be relevant, particularly in complex coupling scenarios or when trying to optimize reaction conditions for difficult sequences. The use of a base is also crucial in many peptide coupling reactions to neutralize the protonated amine of the incoming amino acid, thereby increasing its nucleophilicity. bachem.com

Application of Z Gluotbu Osu in Advanced Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Utilizing Solution-Phase Pre-activated Building Blocks

Z-GluOtBu-OSu is a derivative of the amino acid glutamic acid that is pre-activated for use in solution synthesis. bachem.com The N-hydroxysuccinimide (OSu) ester group makes the compound highly reactive towards primary and secondary amines, facilitating efficient peptide bond formation. The Benzyloxycarbonyl (Z) group protects the alpha-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid. bachem.comhongri-pharm.com This protection scheme is crucial for directing the reaction to the intended carboxyl group for coupling. wiley-vch.de

In some synthetic strategies, pre-activated building blocks like this compound, which are prepared and activated in the solution phase, are then introduced into a solid-phase peptide synthesis (SPPS) workflow. This approach can be advantageous in specific situations, such as the introduction of a special or modified amino acid that might be difficult to incorporate using standard solid-phase activation methods.

While direct, widespread application of solution-phase pre-activated this compound in standard automated SPPS is less common due to the prevalence of in-situ activation protocols, its use is documented in manual and specialized SPPS campaigns. For instance, in the synthesis of complex peptides, a fragment containing this compound might be prepared in solution and then coupled to a resin-bound peptide. nih.gov This hybrid approach leverages the high coupling efficiency of the OSu-activated ester with the benefits of a solid support for purification.

The stability of the Z and OtBu protecting groups under various conditions allows for their integration into different SPPS strategies. The Z group is typically removed by hydrogenolysis, while the OtBu group is cleaved under acidic conditions, offering orthogonality that can be exploited in complex synthetic routes. bachem.comwiley-vch.de

Table 1: Protecting Groups in this compound and Their Removal

| Protecting Group | Abbreviation | Protected Functional Group | Typical Cleavage Condition |

| Benzyloxycarbonyl | Z or Cbz | α-Amino group | Hydrogenolysis |

| tert-Butyl ester | OtBu | Side-chain carboxyl group | Acidolysis (e.g., TFA) |

| N-Hydroxysuccinimide ester | OSu | α-Carboxyl group (activated) | Reacts with amine |

This table summarizes the protecting groups present in this compound and their standard deprotection methods.

Fragment Condensation and Ligations Employing this compound for Convergent Synthesis

The pre-activated nature of this compound makes it a valuable C-terminal residue in a peptide fragment. google.com The N-hydroxysuccinimide (OSu) ester readily reacts with the N-terminal amine of another peptide fragment, facilitating an efficient condensation reaction. wiley-vch.de For instance, a protected peptide fragment with a C-terminal this compound can be coupled with another fragment containing a free N-terminal amino group. google.com

A notable example is the synthesis of thymosin α1, where Z-Glu(OtBu)-OSu was used to couple with the N-terminus of a dipeptide fragment, H-Lys(Boc)-Lys(Boc)-OH, to form a larger protected fragment, Z-Glu(OtBu)-Lys(Boc)-Lys(Boc)-OH. google.com This demonstrates the utility of this compound in the step-wise assembly of peptide fragments in solution. google.com

The choice of protecting groups in this compound is critical for the success of fragment condensation. The Z group on the N-terminus and the OtBu group on the side chain provide stability during the synthesis and purification of the fragment. bachem.comub.edu The orthogonality of these protecting groups allows for their selective removal at different stages of the synthesis, which is a key requirement in complex, multi-step convergent strategies. wiley-vch.deub.edu

Table 2: Example of this compound in a Fragment Condensation Reaction

| Reactant 1 | Reactant 2 | Coupling Product |

| Z-Glu(OtBu)-OSu | H-Lys(Boc)-Lys(Boc)-OH | Z-Glu(OtBu)-Lys(Boc)-Lys(Boc)-OH |

This table illustrates a specific application of this compound in the synthesis of a protected peptide fragment as part of a convergent strategy. google.com

Synthesis of Complex Peptidomimetics and Constrained Peptides

This compound serves as a versatile building block in the synthesis of complex peptidomimetics and constrained peptides. researchgate.netnih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to enhance properties like stability and bioavailability. Constrained peptides have their conformational freedom restricted through cyclization or other chemical modifications, which can lead to increased receptor affinity and selectivity. ru.nl

The glutamic acid side chain, protected as a tert-butyl ester in this compound, provides a handle for further chemical modification. After deprotection, the free carboxylic acid can be used as an anchor point for introducing non-peptidic elements or for forming cyclic structures.

In the synthesis of constrained glutamine mimics, derivatives of Z-Glu(OtBu)-OH, the precursor to this compound, are utilized. For example, Z-Glu(OtBu)-OH was converted to an intermediate that was subsequently used to synthesize a constrained glutamic acid analogue. nih.gov This highlights the role of the protected glutamic acid scaffold in creating conformationally restricted peptide analogues. nih.gov

The Z and OtBu protecting groups offer orthogonal protection, allowing for selective deprotection and modification at different stages of a complex synthesis. The pre-activated OSu ester facilitates efficient coupling reactions, which is particularly beneficial when working with sterically hindered or complex molecular architectures often found in peptidomimetics. wiley-vch.de

Table 3: Application of Glutamic Acid Derivatives in Peptidomimetic Synthesis

| Starting Material | Modification Strategy | Resulting Structure |

| Z-Glu(OtBu)-OH | Multi-step synthesis involving reduction and substitution | Constrained glutamic acid analogue |

This table provides an example of how a derivative related to this compound is used to create complex, non-natural peptide structures. nih.gov

Incorporation into Macrocyclization Strategies and Bioconjugation

This compound and its derivatives are valuable reagents in macrocyclization strategies and bioconjugation techniques. sigmaaldrich.com Macrocyclization, the formation of large cyclic molecules, is a common strategy to create constrained peptides with enhanced biological activity and stability. acs.org Bioconjugation involves the covalent attachment of a molecule, such as a peptide, to another biomolecule or a synthetic moiety like a drug or a fluorescent label. creative-biolabs.com

The glutamic acid side chain in this compound provides a key functional group for these applications. After removal of the tert-butyl (OtBu) protecting group, the resulting free carboxylic acid can be activated and reacted with an amino group within the same peptide to form a cyclic amide bond (lactamization). Alternatively, it can be used to link the peptide to another molecule.

In the context of bioconjugation, a peptide containing a deprotected glutamic acid residue can be coupled to a molecule bearing a primary amine. The pre-activated OSu ester of this compound itself can be used to directly acylate a primary amine on a target molecule, although this is less common for bioconjugation of large biomolecules in aqueous media due to the hydrolysis of the OSu ester. More typically, a peptide is first synthesized and purified, and then a glutamic acid residue within the peptide is activated for conjugation.

For instance, a related compound, Palm-Glu(OSu)-OtBu, which has a palmitoyl (B13399708) group instead of a Z group, is used for the modification of peptides and proteins. creative-biolabs.com This demonstrates the utility of the Glu(OSu)-OtBu moiety in creating lipidated peptides, a form of bioconjugation that can enhance protein binding and cell membrane interactions. creative-biolabs.comcnr.it

Table 4: Functional Groups in this compound for Cyclization and Conjugation

| Functional Group | Protecting Group | Application after Deprotection/Activation |

| Side-chain carboxyl | tert-Butyl (OtBu) | Lactamization (cyclization), conjugation to amines |

| α-Amino | Benzyloxycarbonyl (Z) | Can be deprotected to provide a site for cyclization or conjugation |

This table outlines how the functional groups of the glutamic acid residue in this compound can be utilized in macrocyclization and bioconjugation.

Chemoselective Ligation Applications with this compound

This compound finds application in chemoselective ligation strategies, which are a class of chemical reactions that allow for the joining of two molecules in a highly specific and controlled manner, often in the presence of other reactive functional groups. sigmaaldrich.comrsc.org These techniques are crucial for the synthesis of complex biomolecules, including modified peptides and proteins. rsc.org

The N-hydroxysuccinimide (OSu) ester in this compound provides a chemoselective handle for reacting with primary amines. wiley-vch.de This reaction is highly efficient and proceeds under mild conditions, making it suitable for use with sensitive biomolecules. In a complex molecular environment, the OSu ester will preferentially react with a primary amine over other nucleophiles like hydroxyl or thiol groups, especially under controlled pH.

While native chemical ligation (NCL) is a powerful chemoselective method that forms a native amide bond, it typically requires a C-terminal thioester and an N-terminal cysteine. sigmaaldrich.com The use of this compound represents a different approach to chemoselective bond formation, specifically the acylation of an amine. This can be considered a type of chemoselective ligation, particularly when one of the reacting partners is a complex biomolecule with multiple functional groups. rsc.org

For example, a synthetic peptide containing a unique, unprotected primary amine (e.g., the side chain of a lysine (B10760008) residue) could be chemoselectively modified by reacting it with this compound. The Z and OtBu protecting groups would remain intact during this ligation, allowing for further orthogonal modifications at a later stage. This strategy is valuable for the modular construction of complex peptide architectures. hku.hk

Table 5: Chemoselective Reactivity of this compound

| Reactive Group in this compound | Target Functional Group | Resulting Bond |

| N-Hydroxysuccinimide (OSu) ester | Primary Amine (-NH2) | Amide Bond (-CO-NH-) |

This table highlights the specific chemoselective reaction facilitated by the OSu ester of this compound.

Analytical Methodologies for Process Monitoring and Reaction Control in Z Gluotbu Osu Utilizations

Chromatographic Techniques for Monitoring Reaction Progress and Purity of Intermediates

Chromatographic methods are indispensable for real-time monitoring of reactions involving Z-GluOtBu-OSu. They allow for the separation and visualization of reactants, intermediates, and products, providing a clear picture of the reaction's progress.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction. univie.ac.atrochester.edufu-berlin.de A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. rochester.edu The separation of components on the plate, visualized under UV light or with a staining agent, indicates the consumption of starting materials and the formation of the product. univie.ac.atrochester.edufu-berlin.de For instance, in a coupling reaction, the disappearance of the this compound spot and the appearance of a new spot corresponding to the coupled product would signify a successful reaction. nsf.govgoogle.comnih.govrsc.org A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots, especially when the reactant and product have similar retention factors (Rf). rochester.edu

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and higher-resolution analysis compared to TLC. avantorsciences.comuibk.ac.at It is widely used to assess the purity of starting materials, intermediates, and the final product. avantorsciences.comresearchgate.net In the context of this compound applications, reverse-phase HPLC (RP-HPLC) is commonly employed. nih.gov By integrating the peak areas in the chromatogram, the relative concentrations of different species in the reaction mixture can be determined, allowing for precise monitoring of the reaction kinetics. rsc.org For example, the purity of commercially available Z-Glu-OtBu is often specified as ≥98.0% by HPLC analysis. avantorsciences.com

Below is a table summarizing the application of chromatographic techniques:

| Technique | Application | Key Features |

| TLC | Real-time reaction monitoring | Rapid, inexpensive, qualitative assessment of reaction progress. univie.ac.atrochester.edufu-berlin.de |

| HPLC | Purity assessment and quantitative analysis | High resolution, quantitative data on component concentrations. avantorsciences.comuibk.ac.atresearchgate.net |

Spectroscopic Approaches (e.g., NMR, Mass Spectrometry) for Reaction Trajectory Analysis

Spectroscopic methods provide detailed structural information about the molecules present in a reaction mixture, offering a deep understanding of the reaction trajectory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of intermediates and the final product. tandfonline.com In the context of reactions with this compound, NMR can confirm the successful incorporation of the glutamic acid derivative by identifying characteristic proton and carbon signals. For instance, the ¹H NMR spectrum of a product containing the Z-GluOtBu moiety would show a singlet around 1.37-1.42 ppm corresponding to the nine protons of the tert-butyl group. nih.govtandfonline.com

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the synthesized peptides. rsc.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. rsc.orguniversiteitleiden.nlbiorxiv.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the identification and quantification of various components in the reaction mixture in a single run. nsf.govrsc.orguniversiteitleiden.nl This is particularly useful for monitoring the formation of the desired peptide and any potential side products. rsc.org

Here is a table detailing the use of spectroscopic techniques:

| Technique | Application | Information Provided |

| NMR | Structural elucidation | Detailed information on the chemical environment of atoms, confirming covalent bond formation. tandfonline.com |

| MS | Molecular weight determination | Confirmation of the identity of products and intermediates by their mass-to-charge ratio. rsc.org |

| LC-MS | Comprehensive reaction analysis | Combines separation and identification to monitor multiple species simultaneously. nsf.govrsc.orguniversiteitleiden.nl |

Determination of Reaction Completion and Optimal Quenching Conditions

Determining the precise point of reaction completion is critical to maximize yield and minimize the formation of byproducts. nih.gov

Monitoring Techniques: The progress of the reaction is typically monitored using the chromatographic and spectroscopic techniques described above. google.comnih.gov For instance, TLC can be used to visually track the disappearance of the limiting reactant. google.comresearchgate.net HPLC provides a more quantitative measure, where the reaction is considered complete when the peak corresponding to the starting material is no longer detectable or its area remains constant over time. rsc.org

Quenching: Once the reaction is complete, it is "quenched" to stop the reaction and prevent the formation of unwanted side products. The choice of quenching agent and conditions depends on the specific reaction. For example, after a coupling reaction, the mixture might be diluted with an organic solvent like ethyl acetate (B1210297) and washed with acidic and basic solutions to remove unreacted starting materials and byproducts. nsf.govgoogle.com In solid-phase peptide synthesis, cleavage from the resin with a reagent cocktail like trifluoroacetic acid (TFA) with scavengers effectively stops the reaction and deprotects the peptide. nih.gov

Quantitative Analysis of this compound Incorporation Efficiency

HPLC Analysis: HPLC is the primary method for quantifying the incorporation efficiency. researchgate.net By comparing the amount of the desired product to the amount of unreacted starting materials and byproducts, the efficiency of the coupling step can be calculated. rsc.org In solid-phase synthesis, a small sample of the resin can be cleaved and analyzed by HPLC at intermediate steps to assess the success of each coupling. uibk.ac.at

Mass Spectrometry: Quantitative mass spectrometry techniques can also be employed to determine the yield of the desired peptide. biorxiv.org This often involves the use of isotopically labeled internal standards to accurately quantify the amount of product formed. biorxiv.org

Methodologies for Detecting and Quantifying Racemization in Glutamic Acid Residues During Coupling

A significant challenge in peptide synthesis is the potential for racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, at the chiral α-carbon during the activation and coupling steps. thieme-connect.depeptide.comiris-biotech.de This is a critical concern as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities.

Chiral Chromatography: The most direct way to detect and quantify racemization is through chiral chromatography. nih.govingentaconnect.comsigmaaldrich.com

Gas Chromatography (GC) on Chiral Columns: After hydrolysis of the peptide, the constituent amino acids can be derivatized and analyzed on a chiral GC column to separate the D- and L-enantiomers of glutamic acid. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): Chiral HPLC columns can separate the enantiomers of glutamic acid directly after peptide hydrolysis. ingentaconnect.comsigmaaldrich.com Alternatively, the amino acids can be derivatized with a chiral reagent (a process known as indirect chiral resolution) to form diastereomers that can be separated on a standard achiral HPLC column. nih.gov The use of chiral selectors, such as certain cyclodextrins or macrocyclic glycopeptides like teicoplanin, in the mobile or stationary phase is a common strategy. ingentaconnect.comsigmaaldrich.com

Enzymatic Assays: Some methods utilize enzymes that are stereospecific. For example, an enzyme that specifically degrades the L-enantiomer of a peptide can be used. The amount of the remaining D-enantiomer can then be quantified. thieme-connect.de

NMR Spectroscopy: In some cases, high-field NMR spectroscopy can be used to distinguish between diastereomeric peptides, allowing for the quantification of racemization without the need for hydrolysis. bris.ac.uk

The extent of racemization is influenced by several factors, including the coupling reagent, solvent, temperature, and the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or copper(II) chloride, which are often added to suppress this side reaction. peptide.compeptide.com

Below is a table summarizing methods for detecting racemization:

| Method | Principle | Key Features |

| Chiral GC | Separation of derivatized enantiomers on a chiral column. nih.govresearchgate.net | High sensitivity and resolution. |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase or indirect separation of diastereomeric derivatives. ingentaconnect.comsigmaaldrich.com | Versatile and widely applicable. |

| Enzymatic Assays | Stereospecific enzymatic degradation of one enantiomer. thieme-connect.de | Highly specific but may not be universally applicable. |

| NMR Spectroscopy | Distinguishing signals of diastereomers. bris.ac.uk | Non-destructive, provides in-situ information. |

Comparative Analysis of Z Gluotbu Osu with Alternative Amide Coupling Reagents and Strategies

Comparison with Carbodiimide-Based Coupling Reagents.peptide.comhepatochem.combris.ac.uk

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used reagents for promoting amide bond formation. peptide.comhepatochem.com They function by activating the carboxylic acid of an amino acid, which then reacts with the amine of another.

The primary advantage of using a pre-activated ester like Z-GluOtBu-OSu is the circumvention of the in situ activation step required with carbodiimides. This pre-activation minimizes the risk of certain side reactions. thieme-connect.de Carbodiimide-mediated couplings can lead to the formation of an O-acylisourea intermediate, which can rearrange into an unreactive N-acylurea, reducing the yield and complicating purification. peptide.com While the addition of nucleophilic additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide (B86325) reactions can suppress this side reaction by forming an intermediate active ester, this compound already incorporates the desired activated form. thieme-connect.depeptide.com

Another significant concern with carbodiimides is the potential for racemization of the activated amino acid, particularly when coupling peptide fragments. peptide.com The use of additives is also crucial for mitigating this issue. peptide.com By employing a stable, isolable activated ester such as this compound, the coupling reaction can proceed under milder conditions, often with a reduced risk of epimerization. vulcanchem.com

However, carbodiimides offer greater flexibility as they are general-purpose coupling reagents applicable to a wide range of amino acids. hepatochem.com this compound is a specific derivative for glutamic acid. The cost-effectiveness and ready availability of carbodiimides also contribute to their continued widespread use. thieme-connect.de In solution-phase synthesis, the byproduct of DCC, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be easily removed by filtration, which can be an advantage. peptide.com Conversely, for solid-phase peptide synthesis (SPPS), the solubility of the DIC byproduct makes it a more suitable choice. peptide.com

Table 1: Comparison of this compound and Carbodiimide-Based Reagents

| Feature | This compound | Carbodiimide Reagents (DCC, DIC) |

|---|---|---|

| Activation | Pre-activated ester | In situ activation of carboxylic acid |

| Side Reactions | Reduced risk of N-acylurea formation. peptide.com | Potential for N-acylurea formation and dehydration of Asn/Gln. peptide.compeptide.com |

| Racemization | Generally lower risk due to stable activated form. vulcanchem.com | Higher risk, especially without additives like HOBt or HOSu. peptide.com |

| Byproduct Removal | N-hydroxysuccinimide is water-soluble and generally easy to remove. uniurb.it | DCC byproduct (DCU) is insoluble and filtered off; DIC byproduct is soluble. peptide.com |

| Applicability | Specific for glutamic acid. bachem.com | General-purpose coupling reagents. hepatochem.com |

| Convenience | Ready to use, simplifying the coupling step. | Requires co-reagents (additives) for optimal performance. thieme-connect.de |

Evaluation Relative to Other Activated Ester Types (e.g., Pentafluorophenyl, OBt).hepatochem.combenchchem.commyskinrecipes.comgreyhoundchrom.com

This compound is an N-hydroxysuccinimide (OSu) ester. Other common types of activated esters include those derived from pentafluorophenol (B44920) (PFP esters) and 1-hydroxybenzotriazole (OBt esters). The reactivity of these esters is influenced by the electron-withdrawing capacity of the alcohol moiety. thieme-connect.de

Pentafluorophenyl (PFP) esters are generally more reactive than OSu esters. highfine.com Kinetic studies have shown that the relative coupling speed is OPfp >> ONp (nitrophenyl), indicating the high reactivity of PFP esters, which can be advantageous in reducing side reactions by promoting rapid amide bond formation. highfine.com PFP esters are often crystalline, stable, and suitable for automated solid-phase synthesis. bachem.com

OBt esters, which are formed as intermediates when using coupling reagents like HBTU or BOP, are also highly reactive but are typically generated in situ rather than being isolated and stored. sigmaaldrich.comthieme-connect.de They are known for their effectiveness in suppressing racemization. peptide.com

The choice between these activated esters often depends on the specific requirements of the synthesis. OSu esters like this compound offer a good balance of reactivity and stability, making them suitable for both solution-phase and solid-phase synthesis. vulcanchem.combachem.com The byproduct, N-hydroxysuccinimide, is water-soluble, which can simplify purification. uniurb.it PFP esters, with their higher reactivity, may be preferred for difficult couplings or to minimize side reactions in sensitive sequences. highfine.com

Table 3: Comparison of Different Activated Ester Types

| Ester Type | This compound (OSu Ester) | Pentafluorophenyl (PFP) Ester | 1-Hydroxybenzotriazole (OBt) Ester |

|---|---|---|---|

| Reactivity | Moderate. vulcanchem.com | High, generally more reactive than OSu esters. highfine.com | High, very reactive. thieme-connect.de |

| Stability | Good shelf stability, can be isolated. vulcanchem.comwiley-vch.de | Good stability, often crystalline. bachem.com | Generally prepared in situ, not isolated for storage. thieme-connect.de |

| Byproduct | N-hydroxysuccinimide (water-soluble). uniurb.it | Pentafluorophenol (less soluble in water). uniurb.it | 1-Hydroxybenzotriazole. peptide.com |

| Common Use | Solution-phase and solid-phase synthesis. bachem.com | Automated solid-phase synthesis, difficult couplings. bachem.comhighfine.com | In situ formation during couplings with HBTU, BOP, etc. fishersci.co.uk |

Comparative Efficiency in Different Peptide Synthesis Scales and Complexities.peptide.comiris-biotech.de

The efficiency of a coupling strategy is highly dependent on the context of the synthesis, including the scale (laboratory vs. industrial) and the complexity of the target peptide.

In solid-phase peptide synthesis (SPPS), which is favored for its speed, automation, and suitability for long and complex peptides, the considerations are different. iris-biotech.deamericanpeptidesociety.org In SPPS, excess reagents are used to drive reactions to completion, and purification is simplified by washing the solid support. iris-biotech.de Here, highly efficient but potentially more expensive reagents like HATU or HBTU are often preferred to ensure complete coupling at each step, which is crucial for the purity of the final product. peptide.com While this compound can be used in SPPS, its moderate reactivity might not be optimal for very difficult sequences or rapid, automated protocols where faster coupling reagents excel. peptide.com

For complex peptides, such as those prone to aggregation or containing sterically hindered amino acids, the choice of coupling reagent is critical. High-reactivity reagents like HATU or the use of highly activated PFP esters are often necessary to achieve reasonable yields. sigmaaldrich.comhighfine.com In these challenging cases, the balanced reactivity of an OSu ester might be insufficient.

Table 4: Efficiency Comparison in Different Synthesis Contexts

| Synthesis Context | This compound | Alternative Reagents (e.g., HATU, DIC/HOBt) |

|---|---|---|

| Large-Scale Solution Phase | Potentially efficient due to process simplicity and clean reaction profiles. bachem.comamericanpeptidesociety.org | Carbodiimides are cost-effective but may require more complex purification. thieme-connect.de |

| Automated SPPS | Usable, but moderate reactivity may be a limitation for speed. peptide.com | High-reactivity phosphonium/uronium salts are often preferred for speed and efficiency. peptide.combachem.com |

| Complex/Sterically Hindered Peptides | May not be reactive enough for very difficult couplings. | High-reactivity reagents like HATU or PyAOP are generally required. sigmaaldrich.com |

| Short, Simple Peptides | Very suitable, provides a good balance of reactivity and ease of use. | All methods are generally effective; choice may be based on cost and convenience. |

Advantages and Disadvantages in Terms of Side Reaction Profile and Stereochemical Integrity.thieme-connect.dethieme-connect.de

Maintaining stereochemical integrity—that is, preventing racemization of the chiral α-carbon of the amino acid—is one of the most critical challenges in peptide synthesis. The mechanism of activation and the reaction conditions play a huge role in this.

The primary advantage of using pre-activated esters like this compound is the reduced risk of racemization. vulcanchem.com Racemization often occurs via the formation of an oxazolone (B7731731) intermediate, a process that is more likely with highly activated species or under basic conditions. wiley-vch.de Because OSu esters are stable and only moderately reactive, they can be coupled under conditions that minimize oxazolone formation. vulcanchem.com

Carbodiimide-based methods, without additives, are particularly prone to causing racemization. thieme-connect.de The addition of HOBt or HOSu significantly suppresses this by forming an intermediate active ester, effectively converting the reaction pathway to one similar to that of using a pre-formed ester. peptide.comthieme-connect.de

Phosphonium and uronium reagents, particularly those based on HOAt (e.g., HATU), are designed to be highly effective at suppressing racemization while promoting rapid coupling. peptide.com They are generally considered superior to carbodiimides in this regard and are often the reagents of choice for fragment condensation, where the risk of racemization is highest. sigmaaldrich.com

Regarding other side reactions, the use of this compound avoids the specific side reactions associated with the coupling reagents themselves, such as N-acylurea formation with carbodiimides or guanidinylation with uronium salts. peptide.comsigmaaldrich.com However, side reactions related to the amino acid side chains can still occur depending on the sequence and reaction conditions. The protected nature of the glutamic acid side chain in this compound (as a tert-butyl ester) prevents it from participating in unwanted coupling reactions. bachem.com

Table 5: Side Reaction and Stereochemical Integrity Profile

| Reagent/Strategy | Key Advantages | Key Disadvantages |

|---|---|---|

| This compound | Low risk of racemization due to stable, pre-activated form. vulcanchem.com Avoids reagent-specific side reactions like N-acylurea formation. peptide.com | Moderate reactivity may not overcome challenges in highly aggregation-prone sequences. |

| Carbodiimides | Inexpensive and widely available. thieme-connect.de | High risk of racemization without additives. peptide.com Potential for N-acylurea formation and dehydration of Gln/Asn. peptide.compeptide.com |

| Phosphonium/Uronium Salts | Very low racemization, especially with HOAt-based reagents. peptide.comsigmaaldrich.com Very high coupling efficiency. bachem.com | Potential for guanidinylation with excess uronium reagents. sigmaaldrich.com Higher cost. |

| PFP Esters | High reactivity can minimize contact time and reduce side reactions. highfine.com | Higher reactivity could potentially increase racemization risk under non-optimal conditions. |

Challenges, Limitations, and Mitigation Strategies in Z Gluotbu Osu Mediated Synthesis

Addressing Stereochemical Lability and Racemization Prevention Specific to Glutamic Acid Activated Esters

A primary concern during peptide bond formation is the preservation of the chiral integrity of the amino acid residues. globalresearchonline.net Activated esters of glutamic acid, such as Z-GluOtBu-OSu, are susceptible to racemization, a process that can compromise the biological activity of the final peptide. globalresearchonline.netwikipedia.org

Mechanism of Racemization: Racemization of activated amino acids can occur through the formation of an oxazolone (B7731731) intermediate. globalresearchonline.net This is particularly relevant for N-acyl protected amino acids where the electron-withdrawing nature of the protecting group increases the acidity of the α-proton, facilitating its abstraction and subsequent loss of stereochemistry. bachem.com While urethane-type protecting groups like the benzyloxycarbonyl (Z) group are known to largely suppress racemization via this mechanism, the risk is not entirely eliminated, especially under basic conditions or with prolonged reaction times. wikipedia.orgthieme-connect.de

Mitigation Strategies:

Use of Additives: The addition of racemization-suppressing agents is a common and effective strategy. Reagents such as 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) can be added to the coupling reaction. wikipedia.orgpeptide.com These additives react with the activated ester to form an intermediate that is less prone to racemization and subsequently reacts with the amine component to form the peptide bond. wikipedia.org

Control of Reaction Conditions: Careful control of reaction parameters is crucial. This includes maintaining a low reaction temperature and minimizing the reaction time to reduce the window for racemization to occur. bachem.comresearchgate.net The choice of base is also critical; weaker bases are generally preferred to minimize the risk of α-proton abstraction. bachem.com

Appropriate Coupling Reagents: While this compound is a pre-activated ester, in scenarios where it's generated in situ, the choice of coupling reagent is vital. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can induce racemization, which can be suppressed by the aforementioned additives. wikipedia.orgbachem.com

Strategies for Overcoming Solubility and Handling Issues in Solution-Phase Reactions

The physicochemical properties of protected amino acids like this compound can pose significant challenges in solution-phase synthesis, primarily related to solubility and handling.

Solubility Challenges: this compound, being a protected amino acid derivative, may exhibit limited solubility in common organic solvents used for peptide synthesis. vulcanchem.com Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, incomplete reactions, and difficulty in monitoring reaction progress. sigmaaldrich.com The choice of solvent is critical and often requires a balance between dissolving the protected amino acid and the growing peptide chain. iris-biotech.de

Handling Issues: Activated esters, including N-hydroxysuccinimide (NHS) esters, are sensitive to moisture and can hydrolyze, rendering them inactive for coupling. rhhz.netamerigoscientific.com This necessitates careful handling in anhydrous conditions.

Mitigation Strategies:

Solvent Selection and Mixtures: A range of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed to improve the solubility of reactants. sigmaaldrich.comlumiprobe.comcreative-peptides.com In some cases, using a mixture of solvents can be beneficial. For instance, adding a small amount of DMSO to DMF can enhance the solubility of hydrophobic peptides. creative-peptides.comjpt.com

Use of Chaotropic Agents: The addition of chaotropic salts like lithium chloride (LiCl) to the reaction mixture can help to disrupt intermolecular hydrogen bonding and improve the solvation of the peptide-resin complex in solid-phase synthesis, a principle that can be adapted for challenging solution-phase couplings. peptide.comsigmaaldrich.com

Sonication: Applying sonication to the reaction mixture can help to break up aggregates and improve the dissolution of poorly soluble reactants, thereby facilitating the reaction. peptide.comjpt.com

Temperature Adjustment: Gently heating the reaction mixture can sometimes improve solubility, but this must be done with caution to avoid accelerating side reactions or racemization. jpt.com

Minimizing Side Reactions and Undesired Acylations in Complex Sequences

In the synthesis of complex peptides, the potential for side reactions and undesired acylations increases, leading to the formation of impurities that can be difficult to remove.

Common Side Reactions:

Pyroglutamate (B8496135) Formation: The side chain of glutamic acid can undergo intramolecular cyclization to form a pyroglutamate residue. This is a common side reaction, especially when the glutamic acid is at the N-terminus of a peptide. chemrxiv.org

N-Acylurea Formation: When carbodiimides are used for activation, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling reaction. bachem.com

Acylation of Side Chains: Unprotected or insufficiently protected side chains of other amino acids in the peptide sequence (e.g., the hydroxyl groups of serine and threonine, or the amino group of lysine) can be acylated by the activated glutamic acid ester, leading to branched or modified peptides. peptide.comsci-hub.se

Mitigation Strategies:

Optimized Coupling Protocols: Utilizing pre-activated esters like this compound minimizes the risk of N-acylurea formation associated with in situ activation using carbodiimides. bachem.com

Proper Side-Chain Protection: Ensuring that all reactive side chains in the peptide sequence are adequately protected with orthogonal protecting groups is fundamental to preventing undesired acylations. peptide.com

Control of Stoichiometry: Careful control of the stoichiometry of the coupling reagents can help to minimize side reactions. Using a slight excess of the activated amino acid can drive the desired reaction to completion without promoting significant side product formation.

Management of Protecting Group Compatibility and Selective Deprotection in Orthogonal Schemes

The success of a complex peptide synthesis relies heavily on an orthogonal protecting group strategy, where different protecting groups can be selectively removed without affecting others. thieme-connect.denih.govwiley-vch.de The Z- and OtBu groups in this compound are a classic example of an orthogonal pair.

Protecting Group Scheme:

Z (Benzyloxycarbonyl) Group: This group protects the α-amino group and is typically removed by catalytic hydrogenolysis. thieme-connect.denih.gov It is stable to the acidic conditions used to remove the OtBu group. thieme-connect.de

OtBu (tert-Butyl) Group: This group protects the γ-carboxyl group of the glutamic acid side chain and is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.comwiley-vch.de It is stable during the hydrogenolytic cleavage of the Z group. thieme-connect.de

OSu (N-Hydroxysuccinimide) Ester: This is the activating group for the α-carboxyl group and is displaced by the incoming amine during peptide bond formation.

Challenges and Mitigation:

Premature Deprotection: While generally robust, there can be instances of partial cleavage of one protecting group during the removal of another if conditions are not carefully controlled. For example, prolonged or repeated exposure to strong acids for OtBu removal could potentially lead to some degradation of other acid-sensitive groups.

Selective Deprotection: In syntheses requiring on-resin or in-solution modification of the glutamic acid side chain, the OtBu group must be selectively removed while the Z group and the peptide-resin linkage (in SPPS) remain intact. peptide.com This is readily achieved with dilute TFA. peptide.com

Compatibility with Other Protecting Groups: When synthesizing peptides containing other amino acids with reactive side chains (e.g., Arg, His, Cys), their respective protecting groups must be compatible with the cleavage conditions for both the Z and OtBu groups. peptide.com For example, the protecting groups chosen for other residues should be stable to both hydrogenolysis and moderate acid treatment.

Table 1: Orthogonal Deprotection of Z-Glu(OtBu)-OSu

| Protecting Group | Protected Functionality | Cleavage Condition | Stability |

| Z (Benzyloxycarbonyl) | α-Amino group | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild/moderate acid |

| OtBu (tert-Butyl) | γ-Carboxyl group | Moderate Acid (e.g., TFA) | Stable to hydrogenolysis |

| OSu (N-Hydroxysuccinimide) | α-Carboxyl group (activated) | Displaced by amine nucleophile | N/A (consumed in reaction) |

Techniques for Enhancing Overall Reaction Yields and Purity of Intermediate and Final Products

Maximizing the yield and purity at each step of a multi-step peptide synthesis is crucial for the successful synthesis of the target peptide.

Factors Affecting Yield and Purity:

Incomplete Coupling Reactions: As discussed, poor solubility or steric hindrance can lead to incomplete coupling, resulting in deletion sequences. sigmaaldrich.com

Side Product Formation: Racemization, pyroglutamate formation, and undesired acylations all contribute to a lower purity of the crude product. bachem.comchemrxiv.org

Difficult Purifications: The presence of closely related impurities can make the purification of the intermediate and final products by chromatography challenging and can lead to significant product loss. rhhz.net

Mitigation Strategies:

Monitoring Reaction Completion: Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor the progress of the coupling reaction to ensure it has gone to completion before proceeding to the next step.

Double Coupling: In cases of difficult couplings, a second addition of the activated amino acid and coupling reagents can be performed to drive the reaction to completion. creative-peptides.com

Efficient Purification: The by-product of the coupling reaction using this compound is N-hydroxysuccinimide, which is water-soluble and can be easily removed by an aqueous workup, simplifying purification. amerigoscientific.comgoogle.comchemicalbook.com

Optimized Chromatography: The use of appropriate chromatographic techniques (e.g., flash chromatography, preparative HPLC) with optimized solvent systems is essential for separating the desired product from unreacted starting materials and side products. creative-peptides.com

Recrystallization: For crystalline intermediate products, recrystallization can be a highly effective method for achieving high purity.

Table 2: Summary of Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

| Racemization | Use of additives (HOBt, HOAt), control of temperature and base. |

| Poor Solubility | Use of polar aprotic solvents (DMF, DMSO), solvent mixtures, sonication. |

| Side Reactions | Use of pre-activated esters, proper side-chain protection, optimized stoichiometry. |

| Protecting Group Management | Strict adherence to orthogonal deprotection conditions. |

| Low Yield/Purity | Reaction monitoring, double coupling, efficient workup and purification. |

Advanced Applications and Future Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The demand for rapid and efficient synthesis of peptides and proteins has driven the integration of building blocks like Z-GluOtBu-OSu with automated systems. amidetech.com Flow chemistry, a departure from traditional batch methods, utilizes continuous, multistep processes with in-line monitoring for precise control over reaction parameters. amidetech.comnih.gov This technology, combined with automated fast-flow peptide synthesis (AFPS) instruments, enables the rapid assembly of peptide chains. amidetech.com

AFPS systems, which can incorporate amino acid residues at high temperatures, significantly reduce synthesis times. amidetech.com The use of robotics and automated platforms allows for high-throughput screening of reaction conditions and the synthesis of numerous peptide derivatives for research and drug discovery. nih.govosti.gov The development of automated platforms that combine synthesis, purification, and analysis is a key area of advancement, aiming to shorten the design-make-test cycle in medicinal chemistry. nih.gov

Table 1: Comparison of Synthesis Methodologies

| Feature | Batch Synthesis | Flow Chemistry | Automated Fast-Flow Peptide Synthesis (AFPS) |

| Process Type | Discontinuous | Continuous | Automated, Continuous Flow |

| Control | Less precise | High precision over parameters | High precision and automation |

| Speed | Slow | Faster than batch | Very rapid (hours for proteins) amidetech.com |

| Scalability | Limited | Readily scalable | Designed for high-throughput |

| Monitoring | Offline | In-line spectroscopic monitoring | Integrated real-time analysis osti.gov |

Development of Novel Protecting Group Combinations for Glutamic Acid Derivatives in Peptide Synthesis

The success of peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions. iris-biotech.de The Z (benzyloxycarbonyl) group protects the α-amino group, while the OtBu (tert-butyl ester) protects the side-chain carboxyl group of glutamic acid. iris-biotech.depeptide.com The OSu (N-hydroxysuccinimide) ester is an activating group for peptide bond formation. google.com

Research is ongoing to develop new protecting groups with improved orthogonality and specialized applications. google.comresearchgate.net Orthogonality ensures that each protecting group can be removed under specific conditions without affecting others, allowing for complex peptide modifications. iris-biotech.de For instance, the Fmoc (9-fluorenylmethoxycarbonyl) and tBu (tert-butyl) combination is widely used due to its orthogonal deprotection scheme. iris-biotech.de

Novel protecting groups for the side chains of asparagine and glutamine, such as the trityl (Trt) group in Fmoc chemistry, have been introduced to improve solubility and prevent side reactions. peptide.com The development of protecting groups that are stable throughout synthesis but can be selectively removed for on-resin modifications, like cyclization or labeling, is a significant area of focus. iris-biotech.de

Exploration of this compound in Non-Peptide Organic Transformations and Material Science

While primarily used in peptide synthesis, the reactive nature of this compound lends itself to other areas of organic chemistry and material science. myskinrecipes.com The activated N-hydroxysuccinimide ester can react with a variety of nucleophiles, not just amino groups, to form stable amide bonds. This reactivity can be harnessed in the synthesis of diverse organic molecules and polymers.

In material science, this compound can be used to modify surfaces and polymers. For example, it could be used to attach peptide sequences to a material, imparting biological activity or altering its physical properties. The compound is listed in catalogues for materials science, suggesting its utility in this field. myskinrecipes.com

Chemoenzymatic Approaches Utilizing Activated Amino Acid Esters in Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) offers a greener and more stereoselective alternative to purely chemical methods. mdpi.comqyaobio.com This approach uses enzymes, such as proteases, to catalyze the formation of peptide bonds under mild conditions, often without the need for extensive side-chain protection. mdpi.com

In kinetically controlled chemoenzymatic synthesis, an activated ester, like this compound, serves as the acyl donor. mdpi.com The enzyme facilitates the aminolysis of the ester, forming the peptide bond. This method can lead to higher yields and faster reaction rates compared to equilibrium-controlled synthesis. qyaobio.com Enzymes like papain and thermolysin have been successfully used in the polymerization and copolymerization of amino acid esters. mdpi.com Research into engineering enzymes with enhanced stability, activity, and substrate specificity is a key driver for the advancement of CEPS. qyaobio.com

Computational Chemistry Approaches to Understanding this compound Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the reactivity and selectivity of molecules like this compound at an atomic level. researchgate.net Methods such as Density Functional Theory (DFT) can be used to model the electronic structure and predict the most reactive sites within the molecule. researchgate.net

These computational studies can help in understanding the mechanism of peptide bond formation and the factors that influence the efficiency and selectivity of the reaction. For example, modeling the interaction of this compound with an incoming amino acid can elucidate the transition state of the reaction and guide the design of more efficient coupling reagents or catalysts. Computational approaches are also employed to predict the properties of resulting peptides and to design novel peptide-based therapeutics.

Potential for this compound in the Synthesis of Peptide-Based Probes and Bioconjugates for Chemical Biology

This compound is a valuable reagent for the synthesis of peptide-based probes and bioconjugates used to study biological processes. The activated ester allows for the straightforward coupling of the protected glutamic acid residue to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. google.comgoogle.com

These bioconjugates are instrumental in chemical biology for a variety of applications, including:

Probing enzyme activity: Synthetic peptides can act as substrates or inhibitors for enzymes, allowing for the study of their function and the screening of potential drug candidates.

Cell imaging: Fluorescently labeled peptides can be used to visualize cellular structures and processes.

Drug delivery: Peptides can be used to target drugs to specific cells or tissues, improving their efficacy and reducing side effects.

The ability to introduce glutamic acid with its side chain protected allows for further selective modifications after the initial conjugation, expanding the complexity and utility of the resulting probes.

Table 2: Compound Names Mentioned

| Abbreviation/Name | Full Chemical Name |

| This compound | N-Carbobenzyloxy-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester |

| Z | Benzyloxycarbonyl |

| OtBu | tert-Butyl ester |

| OSu | N-Hydroxysuccinimide ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Trt | Trityl |

| Boc | tert-Butyloxycarbonyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| DCHA | Dicyclohexylamine |

| DCC | Dicyclohexylcarbodiimide (B1669883) |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIEA | N,N-Diisopropylethylamine |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

| H-Arg(Pbf)-OtBu | Arginine with Pbf side-chain protection and tert-butyl ester C-terminus |

| Fmoc-Glu(OtBu)-OH | N-Fmoc-L-glutamic acid γ-tert-butyl ester |

| Z-Lys(Boc)-OSu | N-Z-L-lysine with Boc side-chain protection and OSu activation |

| H-Lys(Boc)-OH | L-lysine with Boc side-chain protection |

| Z-Asp(OtBu)-OSu | N-Z-L-aspartic acid with OtBu side-chain protection and OSu activation |

| Z-Leu-OSu | N-Z-L-leucine with OSu activation |

| Z-Ala-OH | N-Z-L-alanine |

| Z-Glu(OtBu)-OH | N-Z-L-glutamic acid γ-tert-butyl ester |

| Z-Val-OH | N-Z-L-valine |

| HCl.H-Glu(OtBu)-OMe | L-glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride |

| Z-DON-Val-Pro-Leu-OMe | A specific transglutaminase inhibitor |

Q & A

Q. What metadata should accompany this compound research data to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products